REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]1[CH:9]=[C:8]([O:10][CH2:11][C:12]([F:15])([F:14])[F:13])[CH:7]=[C:6]([O:16][CH2:17][CH3:18])[CH:5]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1.O=[Mn]=O>[CH2:17]([O:16][C:6]1[CH:5]=[C:4]([CH:9]=[C:8]([O:10][CH2:11][C:12]([F:13])([F:14])[F:15])[CH:7]=1)[CH:3]=[O:2])[CH3:18] |f:1.2.3.4.5.6|
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Name
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3-ethoxy-5-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester
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Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=CC(=C1)OCC(F)(F)F)OCC)=O
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Name
|
|
Quantity
|
0.273 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
product
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
2.61 g
|
Type
|
catalyst
|
Smiles
|
O=[Mn]=O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the reaction mixture stirred at rt for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The crude reaction mixture
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Type
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FILTRATION
|
Details
|
was filtered over Hyflo Super Cel
|
Type
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EXTRACTION
|
Details
|
the filtrate extracted with diethyl ether (3×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
the combined organic phases dried over MgSO4 providing 0.75 g (99%) of the benzyl alcohol
|
Type
|
STIRRING
|
Details
|
After stirring at rt for 3 h
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered over Hyflo Super Cel
|
Type
|
CUSTOM
|
Details
|
the solvent removed by evaporation under reduced pressure
|
Type
|
ADDITION
|
Details
|
A conc. solution of sodium chloride (100 mL) was added
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with ethyl acetate (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Purification of the crude material with column chromatography on silica eluting with heptane/ethyl acetate (4:1)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C(C=O)C=C(C1)OCC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.54 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 75.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |